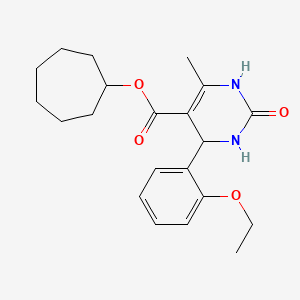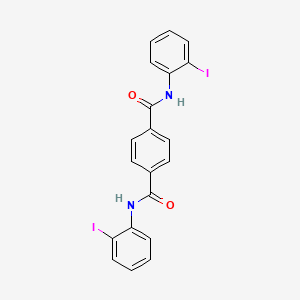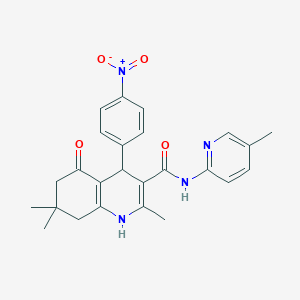![molecular formula C15H10BrClF3NO2 B4932913 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of certain enzymes and has been shown to have significant effects on various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide involves the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair, and its inhibition by this compound has been shown to have significant effects on cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific processes being studied. In cancer research, this compound has been shown to have significant effects on cancer cells, including inducing cell death and inhibiting tumor growth. In neuroscience, this compound has been shown to have effects on synaptic plasticity and memory formation. In immunology, this compound has been shown to have effects on the immune response and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide is its potency as an enzyme inhibitor. This makes it a valuable tool for researchers studying the specific processes that this compound affects. However, one of the limitations of this compound is that its effects can be complex and dependent on the specific context in which it is used. Additionally, the synthesis of this compound can be challenging, which may limit its availability for some researchers.
Future Directions
There are many potential future directions for research involving 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide. One area of research that holds promise is the use of this compound in combination with other drugs or therapies to enhance its effects on cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify other enzymes that it may inhibit. Finally, the synthesis of this compound could be optimized to make it more readily available for researchers.
Synthesis Methods
The synthesis of 3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide involves several steps. The first step is the reaction of 2-chloro-4-(trifluoromethyl)aniline with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate this compound. The intermediate is then purified by recrystallization to obtain the final product.
Scientific Research Applications
3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide has been widely used in scientific research as a potent inhibitor of certain enzymes. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a valuable tool for researchers studying these processes. Some of the areas of research where this compound has been used include cancer research, neuroscience, and immunology.
Properties
IUPAC Name |
3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClF3NO2/c1-23-13-5-2-8(6-10(13)16)14(22)21-12-4-3-9(7-11(12)17)15(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPDGLJLDBLTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)

![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)

![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
